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Compound of Interest

Compound Name: Qianhucoumarin B

Cat. No.: B142705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

Qianhucoumarin B, a natural coumarin isolated from the roots of Peucedanum praeruptorum.

While the complete spectral data from the original isolating publication is not readily available in

public databases, this guide compiles the known structural information and provides

representative experimental protocols and data interpretation guidelines based on the analysis

of closely related coumarin compounds. This information is intended to assist researchers in

the identification, characterization, and further development of Qianhucoumarin B and similar

natural products.

Chemical Structure and Properties
Qianhucoumarin B is a pyranocoumarin with the following properties:

Molecular Formula: C₁₆H₁₆O₆[1]

Molecular Weight: 304.29 g/mol [1]

IUPAC Name: [(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-

9-yl] acetate[1]

CAS Number: 152615-14-0
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The structure of Qianhucoumarin B, as determined by Kong et al. (1993), is presented below.

[2]

Spectral Data Summary
Detailed spectral data for Qianhucoumarin B is not publicly available. The following tables are

placeholders that would be populated with ¹H NMR, ¹³C NMR, MS, and IR data upon its

availability. The subsequent sections on experimental protocols provide the methodologies to

obtain this data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral
Data
Solvent: CDCl₃ (typical) Frequency: 400 MHz (representative)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

Data not

available
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectral Data
Solvent: CDCl₃ (typical) Frequency: 100 MHz (representative)

Chemical Shift (δ, ppm) Carbon Type (DEPT) Assignment

Data not available

MS (Mass Spectrometry) Data
Ionization Mode: ESI+ (typical)

m/z Relative Intensity (%) Ion Assignment

Data not available

IR (Infrared) Spectral Data
Sample Preparation: KBr pellet (typical)

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

Data not available

Experimental Protocols
The following are detailed, representative protocols for acquiring the spectral data of a

coumarin like Qianhucoumarin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
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Sample Preparation:

Weigh approximately 5-10 mg of the purified Qianhucoumarin B sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

Phase correct the spectrum.
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Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and

carbon signals to the molecular structure. 2D NMR experiments such as COSY, HSQC, and

HMBC are typically required for unambiguous assignment.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-

Flight) or Orbitrap, with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of Qianhucoumarin B (approximately 10-100 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

Capillary Voltage: 3.5-4.5 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Desolvation Temperature: 250-350 °C.

Mass Range: m/z 50-1000.

Data Analysis:
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Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural

information. For coumarins, common fragmentation pathways involve the loss of small

neutral molecules like CO and CO₂.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry Qianhucoumarin B with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Place the mixture in a pellet-forming die.

Apply pressure (several tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups in

Qianhucoumarin B. Key expected absorptions for coumarins include:

~3400 cm⁻¹: O-H stretching (hydroxyl group).

~1720 cm⁻¹: C=O stretching (lactone carbonyl).
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~1600, ~1500 cm⁻¹: C=C stretching (aromatic ring).

~1250 cm⁻¹: C-O stretching (ester).

Logical Workflow for Spectral Analysis
The following diagram illustrates the typical workflow for the spectral analysis and structure

elucidation of a natural product like Qianhucoumarin B.
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Caption: Workflow for the isolation and structural elucidation of Qianhucoumarin B.
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This guide provides a foundational understanding of the spectral characterization of

Qianhucoumarin B. Access to the original research article would allow for the population of

the data tables and a more specific and detailed analysis. Researchers are encouraged to

consult the primary literature for the most accurate and complete information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

